molecular formula C7H7F3N2O2 B1320128 3-(3-Trifluoromethyl-pyrazol-1-yl)-propionic acid CAS No. 1006319-37-4

3-(3-Trifluoromethyl-pyrazol-1-yl)-propionic acid

Cat. No. B1320128
M. Wt: 208.14 g/mol
InChI Key: ZTWFJHAQKMQGDY-UHFFFAOYSA-N
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Description

3-(3-Trifluoromethyl-pyrazol-1-yl)-propionic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds, characterized by a 5-membered ring with two adjacent nitrogen atoms. The trifluoromethyl group attached to the pyrazole ring significantly affects the chemical and physical properties of the compound, making it a subject of interest in various chemical research areas.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through several methods. For instance, the synthesis of 3,3-bis(3,5-dimethylpyrazol-1-yl)propionic acid, a related compound, involves the formation of a tripodal N, N, O ligand, which serves as a precursor for the synthesis of manganese and rhenium complexes . Another approach involves the cyclodehydration of 3-(D-galacto-pentitol-1-yl)pyrazoles in trifluoroacetic acid to yield 3-(α-D-lyxofuranosyl)-1-methyl derivatives . Additionally, the generation of anionic triflyldiazomethane species followed by a [3 + 2] cycloaddition reaction with nitroalkenes has been used to synthesize pyrazole triflones .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using various spectroscopic techniques and X-ray crystallography. For example, the structure of 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid was determined using single-crystal X-ray analysis, which revealed the presence of two crystallographically unique molecules forming a hydrogen-bonded dimer . Similarly, the structure of a novel pyrazole derivative was confirmed by X-ray diffraction studies, which showed a twisted conformation between the pyrazole and thiophene rings .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The transformation of the carboxylic group in a pyrazole core into the trifluoromethyl group by sulfur tetrafluoride is a key step in the synthesis of bis- and tris(trifluoromethyl)pyrazoles . Furthermore, the cyclocondensation of ethyl 3-aminocrotonate, pyrazole aldehyde, and a β-keto ester catalyzed by 3,4,5-trifluorobenzeneboronic acid in an ionic liquid medium is another example of a chemical reaction involving pyrazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by the substituents on the pyrazole ring. The introduction of trifluoromethyl groups can increase the acidity of the compound, as indicated by the determination of pKa values . The presence of these groups can also affect the fluorescence properties of the compound. The thermal decomposition of pyrazole derivatives can be studied using thermogravimetric analysis, providing insights into their stability . Additionally, the molecular geometries and electronic structures can be optimized and calculated using ab initio methods, such as HF and DFT/B3LYP, to compare with experimental data .

Scientific Research Applications

Application in Medicinal Chemistry

  • Summary of the Application : Celecoxib is a poorly water-soluble drug belonging to the class of selective cyclooxygenase-2 (COX-2) inhibitors and is clinically used in the treatment of acute pain, rheumatoid arthritis, and osteoarthritis .
  • Methods of Application : The study developed celecoxib-polyvinylpyrrolidone (PVP) solid dispersion nanoparticles using the supercritical antisolvent (SAS) process . The effect of different surfactants on nanoparticle formation and dissolution as well as oral absorption of celecoxib-PVP K30 solid dispersion nanoparticles was investigated .
  • Results or Outcomes : The celecoxib-PVP-TPGS solid dispersion nanoparticles significantly enhanced in vitro dissolution and oral absorption of celecoxib relative to that of the unprocessed form . The area under the concentration-time curve (AUC 0→24 h) and peak plasma concentration (C max) increased 4.6 and 5.7 times, respectively, with the celecoxib-PVP-TPGS formulation .

Application in Analytical Science and Technology

  • Summary of the Application : A selective and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed for the simultaneous determination of two potential genotoxic impurities (PGIs) in celecoxib active pharmaceutical ingredient (API) .
  • Methods of Application : The LC-MS/MS analysis of SHH and MAP PGIs was done on Symmetry C18 (150 mm ×4.6 mm, 3.5 μm) analytical column, and the mobile phase used was 5.0 mM ammonium acetate-acetonitrile in the ratio of 30:70 ( v / v ) . The flow rate used was 0.7 mL/min .
  • Results or Outcomes : The proposed method was specific, linear, accurate, precise, and robust . The calibration curves show good linearity between the concentration range of 0.06 and 7.5 ppm for both SHH and MAP PGIs . The correlation coefficient obtained was >0.9998 in each case .

properties

IUPAC Name

3-[3-(trifluoromethyl)pyrazol-1-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7F3N2O2/c8-7(9,10)5-1-3-12(11-5)4-2-6(13)14/h1,3H,2,4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTWFJHAQKMQGDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(F)(F)F)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501238471
Record name 3-(Trifluoromethyl)-1H-pyrazole-1-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501238471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Trifluoromethyl-pyrazol-1-yl)-propionic acid

CAS RN

1006319-37-4
Record name 3-(Trifluoromethyl)-1H-pyrazole-1-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1006319-37-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Trifluoromethyl)-1H-pyrazole-1-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501238471
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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